(R)-butan-2-one cyanohydrin

Description

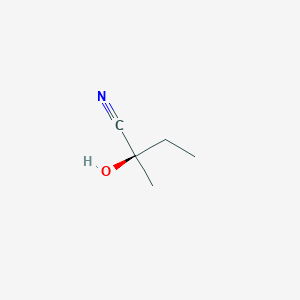

(R)-butan-2-one cyanohydrin is an organic compound with the molecular formula C5H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Properties

CAS No. |

122045-29-8 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-methylbutanenitrile |

InChI |

InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3/t5-/m1/s1 |

InChI Key |

VMEHOTODTPXCKT-RXMQYKEDSA-N |

SMILES |

CCC(C)(C#N)O |

Isomeric SMILES |

CC[C@](C)(C#N)O |

Canonical SMILES |

CCC(C)(C#N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis of (R)-butan-2-one cyanohydrin via chemical methods involves the nucleophilic addition of cyanide to butan-2-one (methyl ethyl ketone). The reaction proceeds in two stages:

-

Nucleophilic attack : Cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of butan-2-one, forming a tetrahedral alkoxide intermediate.

-

Protonation : The intermediate is protonated by hydrogen cyanide (HCN), yielding the cyanohydrin product.

Key reagents :

-

Carbonyl substrate : Butan-2-one (methyl ethyl ketone).

-

Cyanide source : Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Acid : Hydrochloric acid (HCl) for protonation.

General protocol (adapted from Example 2 in):

-

Dissolve 72.1 g (1.0 mol) of butan-2-one in an aqueous solvent system containing NaCN (48 g, 0.98 mol).

-

Maintain the reaction at 0–5°C during slow addition of 37% HCl (96.5 g, 0.98 mol) over 2.5 hours.

-

Extract the product with methylene chloride, dry over MgSO₄, and distill under reduced pressure.

-

Isolate this compound at 78–82°C/15 mmHg, achieving 88.9% yield.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Industrial scalability : Continuous flow reactors improve throughput by maintaining precise temperature control and reducing batch variability. Pilot-scale trials (e.g., 35.2 lbs of substrate) achieved 90% yield, demonstrating commercial viability.

Byproduct Management and Purification

Metallic chlorides (e.g., NaCl) formed during HCl neutralization exhibit high water solubility, enabling facile separation via aqueous extraction. This contrasts with older methods using sulfuric acid, which generated insoluble bisulfate byproducts requiring filtration.

Enantioselective Synthesis via Catalytic Enrichment

Principle of Enantiomeric Enrichment

Racemic cyanohydrin mixtures undergo enantioselective dehydrocyanation to enrich the (R)-enantiomer. The process leverages chiral catalysts to selectively cleave the (S)-enantiomer into HCN and butan-2-one, which are trapped to shift equilibrium.

Reaction Scheme :

Catalysts and Reaction Parameters

Catalyst systems :

-

Chiral salen complexes : Bimetallic catalysts (e.g., V-Mg) enhance stereoselectivity via dual Lewis acid-base activation.

-

Cyclic dipeptides : Histidine-containing peptides achieve up to 90% enantiomeric excess (e.e.) through hydrogen bonding.

Optimized conditions :

| Parameter | Optimal Value | Effect on e.e. |

|---|---|---|

| Temperature | 25°C | Balances reaction rate and e.e. |

| Solvent | Toluene | Minimizes catalyst degradation |

| Trapping Agent | Triethylamine | Scavenges HCN to shift equilibrium. |

Performance : Initial racemic mixtures (50:50) reach 85:15 (R:S) ratios after 24 hours, corresponding to 70% e.e..

Yield and Enantiomeric Excess Trade-offs

Enantiomeric enrichment often sacrifices yield due to the partial decomposition of the desired (R)-enantiomer. For instance, a 70% e.e. correlates with a 65% isolated yield of this compound.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | 88.9 | 0 (racemic) | High | $ |

| Catalytic Enrichment | 65 | 70 | Moderate | $$$ |

Key trade-offs :

-

Chemical synthesis offers high yields but requires subsequent chiral resolution.

-

Catalytic enrichment achieves moderate e.e. directly but at higher operational costs.

Chemical Reactions Analysis

Types of Reactions

(R)-butan-2-one cyanohydrin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 2-methylbutanone.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-methylbutanone.

Reduction: 2-hydroxy-2-methylbutylamine.

Substitution: 2-chloro-2-methylbutanenitrile.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(R)-butan-2-one cyanohydrin serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into synthetic pathways, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be utilized in various reactions such as:

- Oxidation : Converting the hydroxyl group to a carbonyl group to yield 2-methylbutanone.

- Reduction : Transforming the nitrile group into an amine, producing 2-hydroxy-2-methylbutylamine.

- Substitution : Replacing the hydroxyl group with halides using reagents like thionyl chloride.

Pharmaceutical Applications

Precursor for Drug Development

Research indicates that this compound has potential as a precursor for various pharmaceutical compounds. Its ability to undergo transformations allows for the synthesis of biologically active molecules. For example, it can be used in the synthesis of α-amino acids through the Tiemann modification of the Strecker synthesis, which is significant in drug development .

Case Study: Vitamin C Synthesis

The Kiliani-Fischer method, which employs cyanohydrins for chain elongation in sugar synthesis, has been adapted to synthesize l-ascorbic acid (vitamin C) from l-xylosone using this compound as an intermediate. This demonstrates its utility in synthesizing essential vitamins .

Biochemical Research

Enzyme Interactions and Pathways

this compound is studied for its role in biochemical pathways and interactions with enzymes. It acts as a substrate for various enzymes, influencing their catalytic activity and specificity. Understanding these interactions can lead to insights into metabolic pathways and potential therapeutic targets .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and as an intermediate in organic synthesis. Its scalability is enhanced through continuous flow reactors that optimize reaction conditions for higher yields and purity.

Comparative Data Table

| Application Area | Specific Use | Example Reaction |

|---|---|---|

| Chemical Synthesis | Chiral building block | Oxidation to 2-methylbutanone |

| Pharmaceutical | Precursor for drug development | Synthesis of α-amino acids |

| Biochemical Research | Substrate for enzyme interactions | Studying metabolic pathways |

| Industrial Production | Intermediate for specialty chemicals | Continuous flow reactor synthesis |

Mechanism of Action

The mechanism by which (R)-butan-2-one cyanohydrin exerts its effects involves its interaction with specific molecular targets. For example, in biochemical pathways, the compound may act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-hydroxy-2-methylbutanenitrile: The enantiomer of (R)-butan-2-one cyanohydrin, with similar chemical properties but different biological activities.

2-hydroxy-2-methylbutanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.

2-methyl-2-butanol: A compound with a similar structure but lacking the nitrile group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile compound for various chemical transformations.

Q & A

Q. Critical factors :

- pH control : Low pH (≤5.5) suppresses non-enzymatic side reactions in enzymatic synthesis .

- Catalyst design : Bimetallic salen complexes enhance stereoselectivity via dual Lewis acid-base activation .

What is the mechanism of cyanohydrin formation, and how do reaction conditions influence the equilibrium?

Basic

Cyanohydrin formation proceeds via nucleophilic addition of CN⁻ to the carbonyl carbon, followed by protonation (Figure 1):

Nucleophilic attack : CN⁻ (from HCN or NaCN) attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate .

Protonation : HCN protonates the alkoxide, regenerating CN⁻ and yielding the cyanohydrin .

Reversibility : The reaction is equilibrium-driven. Strong bases (e.g., NaOH) shift equilibrium backward by deprotonating the cyanohydrin, regenerating the carbonyl compound .

Q. Key conditions :

- Catalyst : Basic catalysts (e.g., KCN) maintain CN⁻ concentration .

- Acid strength : HCl accelerates protonation but must be added slowly to avoid HCN volatilization .

How can cyanohydrins be hydrolyzed to α-hydroxy carboxylic acids, and what are the typical reaction conditions?

Basic

this compound is hydrolyzed to 2-hydroxy-2-methylbutanoic acid via:

Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 6 hours cleaves the nitrile group to a carboxylic acid .

Enzymatic hydrolysis : Lipases or esterases selectively hydrolyze cyanohydrin esters, retaining stereochemistry .

Q. Example :

How do solvent polarity and Lewis acidity affect enantiomeric excess in vanadium-catalyzed asymmetric cyanohydrin synthesis?

Advanced

Solvent choice directly impacts catalyst performance and e.e.:

| Solvent | Substrate | Conversion (%) | e.e. (%) |

|---|---|---|---|

| Dichloromethane | 3-MeC₆H₄CHO | 95 | 99 |

| Propylene carbonate | 3-MeC₆H₄CHO | 30 | 93 |

Q. Mechanistic insights :

- Dichloromethane : Enhances Lewis acidity of vanadium catalysts, favoring transition states with strong substrate-catalyst interactions (Hammett ρ = +1.6) .

- Propylene carbonate : Reduces Lewis acidity, shifting rate-determining step to substrate activation (ρ = +0.4), lowering e.e. .

Optimization : Use low-polarity solvents (e.g., CH₂Cl₂) and chiral bimetallic complexes to maximize e.e. .

What computational approaches predict cyanohydrin formation kinetics, and how do they account for solvation effects?

Advanced

A two-step model predicts rate constants using:

Equilibrium constants (Keq) : Derived experimentally for HCN addition .

Distortion energies : Calculated via DFT for desolvation of CN⁻ and transition-state geometry .

Q. Validation :

- Predicted rates align with experimental data for benzaldehyde derivatives (error <15%) .

- Solvation effects are modeled by adjusting distortion energies for solvent-caged intermediates .

Application : Predict optimal reaction conditions (pH, solvent) for new substrates without kinetic trials.

What are the stability challenges of cyanohydrin-containing pharmaceuticals, and how can they be mitigated?

Advanced

Cyanohydrins degrade via:

Q. Mitigation strategies :

- Bioisosteric replacement : Replace cyanohydrin with 4-iminooxazolidin-2-one, improving stability (t₁/₂ >48 hours vs. <6 hours for cyanohydrins) .

- Prodrug design : Mask cyanohydrin as a stable ester, hydrolyzed in vivo .

How does enzymatic cyanohydrin synthesis at non-standard pH values affect reaction efficiency and side product formation?

Advanced

High-pH conditions (pH >7.0):

- Increased non-enzymatic addition : Competing uncatalyzed reaction reduces e.e. by 20–40% .

- Enzyme stability : Oxynitrilases denature above pH 7.5, requiring immobilization or directed evolution .

Low-pH optimization (pH 4.0–5.5):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.